molecular formula C12H6ClN3O2 B8207884 5-Chloro-2-pyridazin-3-ylisoindole-1,3-dione

5-Chloro-2-pyridazin-3-ylisoindole-1,3-dione

Cat. No.: B8207884
M. Wt: 259.65 g/mol
InChI Key: PNGGJQPOZCJIMW-UHFFFAOYSA-N
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Description

5-Chloro-2-pyridazin-3-ylisoindole-1,3-dione is a heterocyclic compound that features both pyridazine and isoindole moieties. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-2-pyridazin-3-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O2/c13-7-3-4-8-9(6-7)12(18)16(11(8)17)10-2-1-5-14-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGGJQPOZCJIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-pyridazin-3-ylisoindole-1,3-dione typically involves the condensation of a phthalic anhydride derivative with a primary amine, followed by cyclization and chlorination steps. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction parameters and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-pyridazin-3-ylisoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of functionalized compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-pyridazin-3-ylisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives, such as:

Uniqueness

5-Chloro-2-pyridazin-3-ylisoindole-1,3-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

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